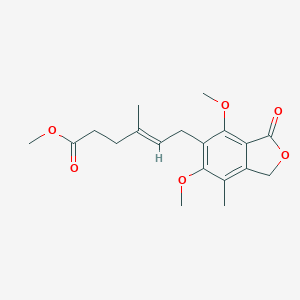

6-O-Methyl Mycophenolic Acid Methyl Ester

Description

Structural Classification within Mycophenolic Acid Derivatives

6-O-Methyl Mycophenolic Acid Methyl Ester is classified as a dual-modified derivative of Mycophenolic Acid. The modifications occur at two specific locations on the parent molecule: the phenolic hydroxyl group at the 6-position and the terminal carboxylic acid group.

The chemical structure of this compound is distinct from both its parent compound, MPA, and its singly modified relative, Mycophenolic Acid Methyl Ester (MAE).

Mycophenolic Acid (MPA) : The foundational molecule, characterized by a phenolic hydroxyl (-OH) group at the 6-position of the isobenzofuranone core and a terminal carboxylic acid (-COOH) group on its hexenoic acid side chain. nih.gov

Mycophenolic Acid Methyl Ester (MAE) : This derivative results from the esterification of the carboxylic acid group of MPA, converting it to a methyl ester (-COOCH₃). The phenolic hydroxyl group at the 6-position remains unchanged. caymanchem.comnih.gov

This compound : This compound features two modifications compared to MPA. The phenolic hydroxyl group is converted to a methoxy (B1213986) ether (-OCH₃), and the carboxylic acid group is converted to a methyl ester (-COOCH₃). allmpus.com

This structural differentiation is summarized in the table below.

| Compound Name | Molecular Formula | Key Functional Group (6-position) | Key Functional Group (Side Chain) |

| Mycophenolic Acid (MPA) | C₁₇H₂₀O₆ | Phenolic Hydroxyl (-OH) | Carboxylic Acid (-COOH) |

| Mycophenolic Acid Methyl Ester (MAE) | C₁₈H₂₂O₆ | Phenolic Hydroxyl (-OH) | Methyl Ester (-COOCH₃) |

| This compound | C₁₉H₂₄O₆ | Methoxy Ether (-OCH₃) | Methyl Ester (-COOCH₃) |

The unambiguous chemical identity of this compound is defined by its systematic IUPAC name and other unique identifiers. allmpus.comispstandards.com

| Identifier | Value |

| Systematic Name | Methyl (E)-6-(1,3-dihydro-4,6-dimethoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate allmpus.comispstandards.com |

| CAS Number | 60435-90-7 allmpus.com |

| Molecular Formula | C₁₉H₂₄O₆ allmpus.com |

| Molecular Weight | 348.39 g/mol allmpus.com |

Historical Context of Mycophenolic Acid and its Analogs in Academic Research

The scientific journey of Mycophenolic Acid (MPA) began in 1893 when Italian scientist Bartolomeo Gosio isolated it from the fungus Penicillium glaucum (now identified as P. brevicompactum). wikipedia.orgresearchgate.net Gosio noted its antibacterial properties, and his work represented the first isolation of a pure, crystalline antibiotic. wikipedia.org The discovery, however, was largely forgotten until MPA was rediscovered in the 20th century by American scientists C.L. Alsberg and O.M. Black in 1912. wikipedia.org

Subsequent research throughout the 20th century unveiled a wide spectrum of biological activities for MPA, including antifungal, antiviral, anticancer, and antipsoriasis properties. wikipedia.org Its potent immunosuppressive effects, stemming from its ability to inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH) and thus block the proliferation of B and T lymphocytes, garnered significant attention. wikipedia.orgnih.gov

This immunosuppressive potential led to the development of MPA derivatives designed to improve its pharmaceutical properties, such as oral bioavailability. nih.govnih.gov The most notable of these is Mycophenolate Mofetil (MMF), a prodrug that is metabolized in the liver to the active MPA. wikipedia.orgnih.gov The success of MMF spurred further academic and industrial research into creating a wide array of other MPA analogs. nih.govmostwiedzy.pltandfonline.com This ongoing quest for novel derivatives with potentially enhanced efficacy or different activity profiles provides the context for the synthesis and characterization of compounds like this compound. nih.govresearchgate.net

Role as an Intermediate or Impurity in Mycophenolate Synthesis and Production Processes

In the context of pharmaceutical manufacturing, this compound is primarily known as a process-related impurity and a potential synthetic intermediate. During the multi-step synthesis of Mycophenolate Mofetil and other derivatives from Mycophenolic Acid, various related substances can be formed.

The presence of reactive sites on the MPA molecule—namely the phenolic hydroxyl and carboxylic acid groups—allows for the formation of various derivatives if the reaction conditions are not precisely controlled or if specific protecting group strategies are not employed. Methylation is a common chemical reaction, and the formation of this compound can occur during synthesis steps involving methylating agents.

Its status as a known impurity is confirmed by its availability from suppliers of pharmaceutical standards, who provide characterized reference materials for analytical purposes. ispstandards.com These reference standards are essential for analytical chemists to develop and validate methods for quality control (QC) testing of the final drug product, ensuring that the levels of such impurities are below the thresholds specified by regulatory bodies. ispstandards.com For instance, Mycophenolic Acid Methyl Ester (MAE), a closely related compound, is a known impurity in Mycophenolate Mofetil preparations and is also used as a starting material for synthesizing other MPA metabolites. caymanchem.comgoogle.com Similarly, this compound is monitored as a potential impurity in the production of mycophenolate drugs. ispstandards.com

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-11(7-9-15(20)22-3)6-8-13-17(23-4)12(2)14-10-25-19(21)16(14)18(13)24-5/h6H,7-10H2,1-5H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVANKLHHLOSMS-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465263 | |

| Record name | methyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60435-90-7 | |

| Record name | methyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Research of Mycophenolic Acid O Methyl Methyl Ester

Synthetic Methodologies for Mycophenolic Acid O-Methyl Methyl Ester

The synthesis of 6-O-Methyl Mycophenolic Acid Methyl Ester involves two primary transformations of the parent mycophenolic acid molecule: the formation of a methyl ester at the carboxylic acid tail and the O-methylation of the phenolic hydroxyl group on the isobenzofuran (B1246724) ring.

The conversion of the carboxylic acid group of mycophenolic acid into a methyl ester is a critical first step in synthesizing various derivatives, including the title compound. Research has explored several methodologies to achieve this transformation, each with distinct procedural requirements.

Initial attempts at direct esterification of MPA were often unsuccessful with minimal conversion. youtube.com This difficulty was hypothesized to be due to the acidic phenolic hydroxyl group acting as a competing nucleophile during the carbodiimide-mediated acid activation process. youtube.com To overcome this, a common strategy involves the protection of the phenolic group prior to esterification. youtube.comnih.gov For example, the phenol (B47542) can be protected using tert-butyldimethylsilyl chloride. youtube.com Following protection, the carboxylic acid is available for esterification. youtube.com

Another documented method for the synthesis of mycophenolic acid methyl ester is the use of diazomethane (B1218177) in an ethanol (B145695) solution. liverpool.ac.uk This approach provides a direct route to the methyl ester. Mycophenolic acid methyl ester is not only a synthetic target but is also considered a potential impurity in commercial preparations of MPA prodrugs. caymanchem.com

| Esterification Method | Key Reagents | Procedural Considerations | Reference |

|---|---|---|---|

| Protection-Esterification | 1. tert-butyldimethylsilyl chloride (TBDMSCl) 2. Esterification agent | Requires a two-step process: protection of the phenolic hydroxyl group followed by esterification of the carboxylic acid. This prevents the phenol from acting as a competing nucleophile. | youtube.com |

| Direct Methylation | Diazomethane (CH₂N₂) | A direct, one-step method for converting the carboxylic acid to a methyl ester. | liverpool.ac.uk |

To complete the synthesis of this compound from mycophenolic acid methyl ester, the phenolic hydroxyl group at the 6-position of the isobenzofuran ring must be converted to a methoxy (B1213986) group. This O-methylation is a standard transformation in organic synthesis. While the provided literature does not detail the specific application of this reaction to mycophenolic acid methyl ester, general chemical principles for phenolic O-methylation would apply. Such strategies typically involve reacting the phenol with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a suitable base (e.g., potassium carbonate) to deprotonate the hydroxyl group, thereby facilitating nucleophilic attack on the methylating agent. The resulting compound, this compound, is characterized by the presence of two methoxy groups on the aromatic ring. allmpus.comispstandards.com

Mycophenolic acid methyl ester, a direct precursor to the title compound, serves as a valuable synthetic intermediate for creating more complex analogues of MPA. caymanchem.com By converting the reactive carboxylic acid and phenolic hydroxyl groups into less reactive ester and ether functionalities, other parts of the molecule can be selectively modified. For instance, mycophenolic acid methyl ester has been utilized as a precursor in the chemical synthesis of mycophenolic acid β-D-glucuronide, a major metabolite of MPA. liverpool.ac.ukcaymanchem.com This demonstrates the strategic importance of intermediates like this compound, where key functional groups are protected, allowing for targeted chemical elaboration at other positions.

Targeted Chemical Modifications and Analog Design Principles for Research

The structural framework of mycophenolic acid, with its distinct functional groups—a lactone, a phenolic hydroxyl, a methoxy group, an alkene side chain, and a carboxylic acid—presents numerous opportunities for chemical modification. pg.edu.pl Research in this area focuses on synthesizing novel analogues to explore structure-activity relationships (SAR) and develop specialized molecular probes for academic study. nih.gov

The design of MPA analogues often involves targeted derivatization of its functional groups to probe their role in biological activity. While the core structure, including the lactone, phenolic group, and E-configured double bond, is often considered important for its activity, various modifications have yielded compounds with interesting properties for research. tandfonline.com

Amide Derivatives : New amide derivatives of MPA have been synthesized by coupling with various heterocyclic amines. tandfonline.comresearchgate.net These syntheses have been achieved using activating agents like TBTU/HOBt or T3P, with some methods not requiring protection of the phenolic group. tandfonline.comresearchgate.net

Silyl Ethers and Esters : A series of MPA analogues were created through silylation of the phenolic hydroxyl group and esterification of the carboxylic acid for evaluation in cancer cell lines. acs.org

Alkene Modifications : In an example of late-stage functionalization, the alkene in the side chain of mycophenolic acid was subjected to a rhodium-catalyzed oxyamination reaction to afford an amino lactone derivative, demonstrating the feasibility of modifying this part of the molecule. acs.org

Ester Conjugates : Ester derivatives have been synthesized by coupling MPA with N-(ω-hydroxyalkyl)acridine-4-carboxamides, a process that required the protection of the phenolic group in MPA. nih.gov

| Modification Site | Derivative Type | Synthetic Strategy | Research Purpose | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Amides | Coupling with amines using reagents like TBTU or T3P. | Explore SAR for immunosuppressive and anticancer properties. | tandfonline.comresearchgate.net |

| Phenolic Hydroxyl & Carboxylic Acid | Silyl Ethers & Esters | Silylation followed by esterification. | Evaluate cytotoxic activity against osteosarcoma cells. | acs.org |

| Alkene Side Chain | Amino Lactone | Rhodium-catalyzed alkene oxyamination. | Demonstrate late-stage functionalization potential. | acs.org |

| Carboxylic Acid | Ester Conjugates (Acridines) | Yamaguchi esterification protocol after phenol protection. | Investigate immunosuppressive activity. | nih.gov |

The synthesis of MPA conjugates and prodrugs is an active area of research aimed at modifying the molecule's properties for specific experimental purposes. These studies, distinct from clinical drug development, focus on creating tools for localized drug delivery studies, exploring new biological activities, and understanding metabolic pathways.

Catalyst-Activated Prodrugs : For academic studies on localized immunosuppression, four MPA prodrugs were synthesized. nih.govacs.org These included a propargyl ether, designed for activation by immobilized Pd(0) nanoparticles, and a nitrobenzyl ether, which can be converted to the active drug by the bacterial enzyme nitroreductase. nih.govacs.org These prodrugs were found to be inactive against the target enzyme IMPDH in their protected form. nih.gov

Bioactive Conjugates : Researchers have synthesized novel conjugates by linking MPA to other biologically relevant molecules.

Adenosine (B11128) Conjugates : New conjugates of MPA and adenosine derivatives were synthesized and evaluated as potential immunosuppressants in cell lines. nih.gov

Quinic Acid Conjugates : An MPA conjugate was synthesized by forming an amide bond with quinic acid to study its stability and effects on lymphocyte proliferation for research purposes. nih.gov

Phenolic Ester Conjugates : A series of new MPA aryl esters were synthesized by incorporating naturally occurring phenols to investigate their antioxidant and antiproliferative properties, deliberately shifting the research focus away from the typical immunosuppressive activity. nih.gov

Advanced Analytical Methodologies for Mycophenolic Acid O Methyl Methyl Ester Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating "6-O-Methyl Mycophenolic Acid Methyl Ester" from complex mixtures, such as reaction media or biological samples, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstones for the analysis of mycophenolic acid (MPA) and its derivatives. nih.govlawdata.com.tw These techniques offer high resolution and sensitivity for both qualitative and quantitative analysis. For a compound like "this compound," a reversed-phase HPLC (RP-HPLC) setup is typically employed. nih.gov

Method parameters are adapted from established protocols for MPA. A common choice for the stationary phase is a C18 or a cyano (CN) column, which effectively separates compounds based on their hydrophobicity. walshmedicalmedia.comnih.govmdpi.com The mobile phase often consists of a gradient or isocratic mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer like phosphate (B84403) buffer or water containing formic acid to ensure proper peak shape and retention. nih.govmedpharmres.comnih.gov

Detection is commonly performed using a UV detector. nih.gov Based on the chromophore present in the mycophenolic acid structure, the detection wavelength is typically set around 250 nm or 254 nm, where the compound exhibits significant absorbance. nih.gov UHPLC systems, by using smaller particle size columns (typically <2 µm), offer faster analysis times and improved resolution compared to traditional HPLC. jfda-online.com The lower limit of quantification (LLOQ) for related compounds like MPA can reach levels as low as 0.1 to 0.5 µg/mL in plasma samples, demonstrating the sensitivity of these methods. nih.govmedpharmres.com

Table 1: Typical HPLC/UHPLC Parameters for Analysis of MPA Derivatives

| Parameter | Typical Setting |

| Column | Reversed-phase C18 or CN, various dimensions (e.g., 150 x 4.6 mm) |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, formate) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~250 nm, 254 nm, or 305 nm nih.govnih.gov |

| Temperature | Ambient or controlled (e.g., 43 °C) medpharmres.com |

| Injection Volume | 10 - 50 µL |

For unequivocal identification and characterization, especially in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique combines the superior separation capabilities of LC with the high sensitivity and specificity of mass spectrometry. waters.com LC-MS/MS is particularly valuable for identifying metabolites and degradation products of MPA and its esters. nih.gov

In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI) in either positive or negative mode. thermofisher.comspringernature.com For MPA and its derivatives, positive ion mode is often effective. thermofisher.comjyoungpharm.org The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific signature for the compound, minimizing interferences from the sample matrix. nih.govspringernature.com

This method's high sensitivity allows for the detection of compounds at very low concentrations, often in the ng/mL to pg/mL range, making it ideal for pharmacokinetic studies. waters.comnih.gov For "this compound," LC-MS/MS would be instrumental in confirming its molecular weight and providing fragmentation patterns that verify its structure.

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the definitive structural confirmation of "this compound" and can also be adapted for quantitative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to determine the precise connectivity and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum of the parent compound, mycophenolic acid, shows characteristic signals for its aromatic, methyl, methoxy (B1213986), and methylene (B1212753) protons. researchgate.netresearchgate.net For "this compound," the ¹H NMR spectrum would be expected to show two additional key signals compared to MPA: a singlet corresponding to the protons of the methyl ester group (-COOCH₃) and another singlet for the protons of the O-methyl group on the aromatic ring. The chemical shifts of neighboring protons would also be affected, providing further confirmation of the structure. Similarly, the ¹³C NMR spectrum would show two additional carbon signals for the two new methyl groups. Two-dimensional NMR techniques like COSY and HMBC would be used to establish the connectivity between protons and carbons, leaving no ambiguity about the compound's structure. researchgate.net

Table 2: Expected ¹H NMR Shifts for Key Groups in this compound (based on MPA)

| Group | Mycophenolic Acid (MPA) δ (ppm) | Expected Shift for Derivative |

| Aromatic Methyl (H-9) | ~2.13 | Similar |

| Methoxy (H-8) | ~3.74 | Similar |

| Ester Methyl (-COOCH₃) | N/A | ~3.6 - 3.8 |

| Aromatic O-Methyl (-OCH₃) | N/A | ~3.8 - 4.0 |

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the detection and quantification of compounds that absorb light in the UV-Vis range. Due to the aromatic ring system present in its structure, "this compound" is expected to absorb UV radiation.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). rjptonline.org For the related compound Mycophenolate Mofetil, the λmax is reported to be around 250 nm. rjptonline.org This wavelength serves as a good starting point for method development for "this compound." The method's linearity, accuracy, and precision are validated according to established guidelines to ensure reliable quantification. While less specific than HPLC, UV-Vis spectrophotometry can be a rapid and cost-effective tool for analyzing purified samples or for solubility studies. rjptonline.org

Enzymatic Assays for Biological Activity Evaluation

To assess the biological relevance of "this compound," enzymatic assays are employed. Mycophenolic acid is a known potent, reversible, and uncompetitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of purine (B94841) nucleotides. researchgate.nettandfonline.com This inhibition leads to the depletion of guanosine (B1672433) nucleotides, which preferentially affects the proliferation of lymphocytes, forming the basis of its immunosuppressive activity. nih.govmostwiedzy.pl

The biological activity of derivatives like "this compound" is evaluated by measuring their ability to inhibit IMPDH. researchgate.net Such assays typically involve incubating the enzyme with its substrate (inosine-5'-monophosphate) and cofactor (NAD⁺) in the presence and absence of the test compound. The enzyme's activity is determined by monitoring the rate of formation of the product, xanthosine-5'-monophosphate, or the reduction of NAD⁺ to NADH, often measured spectrophotometrically. mdpi.com The inhibitory potency of the compound is then quantified by determining its IC₅₀ value, which is the concentration required to inhibit 50% of the enzyme's activity. Comparing the IC₅₀ value of the derivative to that of the parent mycophenolic acid provides a direct measure of its relative biological potency. researchgate.net

Structure Activity Relationship Sar Studies of Mycophenolic Acid O Methyl Methyl Ester and Its Analogs

Impact of Carboxylic Acid Esterification on Biological Activity and Pharmacokinetics

Esterification of the carboxylic acid group of mycophenolic acid is a common strategy to create prodrugs with improved pharmacokinetic properties. nih.gov Mycophenolate mofetil (MMF), the 2-morpholinoethyl ester of MPA, was developed to enhance its bioavailability. nih.govnih.gov Following oral administration, MMF is rapidly absorbed and hydrolyzed by esterases to release the active MPA. frontiersin.org This approach highlights the critical role of the carboxylic acid moiety in its free form for biological activity, while its esterified form can facilitate absorption.

In a study evaluating various MPA derivatives, it was found that while hydroxylation or methoxylation of the main phthalide (B148349) skeleton had minimal effect on the inhibition of inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), the esterification of the hexenoic acid tail dramatically decreased this inhibitory activity. nih.gov This finding is consistent with the understanding that the free carboxylic acid is essential for interacting with the target enzyme.

However, studies on amino acid derivatives of MPA have shown that methyl esters of these conjugates can exhibit significant biological activity, in some cases even better than analogs with a free carboxylic group, which is attributed to better cell membrane penetration. mostwiedzy.pl Yet, other research on similar amino acid derivatives concluded that recovering the free carboxylic group increased their activity. researchgate.net This suggests a nuanced relationship where the ester may enhance cellular uptake, but the free acid is required for optimal target engagement.

The conversion of the polar carboxylic acid group to a less polar methyl ester increases the lipophilicity of the molecule. This enhanced lipophilicity is generally expected to improve the molecule's ability to cross cell membranes via passive diffusion. This principle underlies the development of ester prodrugs like MMF. nih.gov

Once inside the cell, the methyl ester must be cleaved by intracellular esterases to yield the active mycophenolic acid. The active form, with its free carboxylate, is then able to bind to the active site of IMPDH. The interaction between the free carboxylic acid and the enzyme is crucial for its inhibitory effect. mostwiedzy.pl Therefore, the methyl ester moiety in 6-O-Methyl Mycophenolic Acid Methyl Ester primarily serves to facilitate its entry into cells, rather than participating directly in the inhibition of the target enzyme.

Significance of O-Methylation on the Isobenzofuran (B1246724) Ring for Biological Effects

The isobenzofuran (or phthalide) ring of mycophenolic acid and its analogs is a key structural feature for their biological activity. Modifications to the substituents on this ring system can significantly impact their potency and selectivity. SAR studies have shown that a phenolic hydroxyl group on this ring is essential for high potency. nih.gov

In the case of this compound, the hydroxyl group at the 6-position of the isobenzofuran ring is replaced by a methoxy (B1213986) group. Research on nuclear variants of mycophenolic acid has shown that the methoxyl group can be replaced by an ethyl group to yield a compound with 2-4 times the potency of mycophenolic acid, both in vitro and in vivo. nih.gov This suggests that while the oxygen at this position is important, modifications are tolerated and can even enhance activity. Another study on a series of MPA derivatives found that hydroxylation or methoxylation of the main skeleton had a minimal effect on IMPDH2 inhibition. nih.gov

The methoxy group at the 6-position of the isobenzofuran ring can influence the electronic properties and conformation of the molecule, which in turn can affect its binding to the IMPDH enzyme. The replacement of the hydroxyl group with a methoxy group alters the hydrogen bonding potential of this part of the molecule. While the phenolic hydroxyl can act as both a hydrogen bond donor and acceptor, the methoxy group can only function as a hydrogen bond acceptor.

This change in hydrogen bonding capability can alter the binding affinity and selectivity of the compound for the two isoforms of IMPDH, IMPDH1 and IMPDH2. The selectivity of MPA derivatives towards IMPDH2 is a desirable characteristic for anticancer and immunosuppressive therapies, as IMPDH2 is upregulated in proliferating cells. nih.gov The precise impact of the 6-O-methylation on isoform selectivity would require specific comparative studies.

Structure-Activity Relationships of the Hexenoic Side Chain Modifications

The hexenoic acid side chain is another critical component for the biological activity of mycophenolic acid and its analogs. The specific geometry and functional groups of this side chain play a significant role in the interaction with the IMPDH enzyme. The natural configuration of this side chain is an (E)-4-methyl-4-hexenoic acid. pg.edu.pl

The polar carboxylic acid group at the terminus of this side chain is known to be important for maintaining antiproliferative activity, as it can form hydrogen bond interactions with amino acid residues, such as Serine 276, in the active site of IMPDH. researchgate.net This highlights the importance of the length and terminal functionality of this side chain for effective enzyme inhibition.

Stereochemical Considerations in Biological Activity

Stereochemistry plays a crucial role in the biological activity of many therapeutic agents by influencing their interaction with chiral biological macromolecules like enzymes and receptors. For derivatives of mycophenolic acid, stereochemical configurations can significantly impact their pharmacological effects.

In studies involving amino acid derivatives of MPA, it has been demonstrated that the biological activity is dependent on the configuration at the chiral center in the amino acid unit. mostwiedzy.plresearchgate.net This indicates that the stereochemistry of substituents attached to the core MPA structure can influence how the molecule fits into the enzyme's active site and, consequently, its inhibitory potency. While this compound itself does not have a chiral center in the modified amino acid sense, the principle underscores the importance of spatial arrangement for activity in MPA analogs. The (E)-configuration of the double bond in the hexenoic acid side chain is a key stereochemical feature of the natural product, and alterations to this geometry would likely impact its biological activity. pg.edu.pl

Data Tables

Table 1: IMPDH2 Inhibition by Mycophenolic Acid and its Analogs

| Compound | IC50 (µM) for IMPDH2 Inhibition | Reference |

|---|---|---|

| Mycophenolic Acid (MPA) | 0.84 - 0.95 | nih.gov |

| Mycophenolate Mofetil (MMF) | Significantly higher than MPA | nih.gov |

| MPA Analog with Hydroxylated Phthalide Ring | 0.84 - 0.95 | nih.gov |

| MPA Analog with Methoxylated Phthalide Ring | 0.84 - 0.95 | nih.gov |

| Esterified MPA Analogs | 3.27 - 24.68 | nih.gov |

Future Directions in Academic Research on Mycophenolic Acid O Methyl Methyl Ester

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of Mycophenolic Acid (MPA) and its derivatives, while well-established, presents ongoing challenges, particularly concerning the construction of the six-substituted aromatic ring. mostwiedzy.pl Future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic routes to 6-O-Methyl Mycophenolic Acid Methyl Ester.

Key areas of exploration include:

Late-Stage Functionalization: Applying modern synthetic methods to introduce the methyl ether and methyl ester groups late in the synthetic sequence could provide a more flexible and efficient approach to creating a library of related compounds for structure-activity relationship (SAR) studies. A recent study demonstrated the feasibility of late-stage functionalization on the complex MPA molecule. acs.org

Improved Coupling Reagents: While condensing agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and propane (B168953) phosphonic acid anhydride (B1165640) (T3P) are used for creating amide and ester linkages in MPA derivatives, research into novel, more efficient, and selective reagents could improve yields and reduce purification challenges. mostwiedzy.pltandfonline.comacs.org

Flow Chemistry and Process Optimization: The adoption of continuous flow chemistry could offer significant advantages for the synthesis of this compound, including improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. google.com

Biocatalysis: Exploring enzymatic pathways for the methylation or esterification steps could offer high selectivity and milder reaction conditions, aligning with the principles of green chemistry.

Table 1: Comparison of Synthetic Strategies for Mycophenolic Acid Derivatives This table is interactive. You can sort and filter the data.

| Synthetic Method | Description | Potential Advantages for this compound | References |

|---|---|---|---|

| Direct Esterification | Reaction of the carboxylic acid of an MPA precursor with methanol, often catalyzed by an acid or using reagents like thionyl chloride. | A straightforward and common method for forming the methyl ester. | chemicalbook.comgoogle.com |

| Condensing Agent-Mediated Coupling | Use of reagents like EDCI or TBTU to activate the carboxylic acid for reaction with an alcohol. | High efficiency and mild reaction conditions, suitable for complex molecules. | mostwiedzy.pltandfonline.com |

| Late-Stage Functionalization | Introduction of key functional groups (e.g., methyl ether) at a late step in the synthesis. | Allows for rapid diversification of analogs and efficient synthesis of the target compound from a common intermediate. | acs.org |

| Uronium-type Activating Systems | Systems such as TBTU/HOBt/DIPEA are used to facilitate amide bond formation and can be adapted for esterification. | High yields without the need for protecting other functional groups like the phenolic hydroxyl. | tandfonline.com |

Investigation of Undiscovered Biological Activities and Therapeutic Potential

The parent compound, MPA, exhibits a wide spectrum of biological activities, including immunosuppressive, anticancer, antiviral, antibacterial, and antifungal properties. mostwiedzy.plnih.govnih.gov The derivative, Mycophenolic Acid Methyl Ester (MAE), has demonstrated significant anti-influenza A virus (IAV) activity, both in vitro and in vivo, by inhibiting viral replication. nih.gov Future research on this compound will aim to uncover its unique biological profile and therapeutic potential.

Potential research avenues include:

Expanded Antiviral Screening: Building on the known anti-IAV activity of the methyl ester, this compound should be screened against a broader panel of viruses. Given MPA's activity against viruses like dengue and MERS, this specific derivative may possess a unique antiviral spectrum. nih.govwikipedia.org

Anticancer Activity: MPA and its derivatives have shown antiproliferative effects against various cancer cell lines. mostwiedzy.plresearchgate.net Future studies should evaluate this compound against a diverse range of cancer types, including osteosarcoma, breast, and prostate cancers, to identify novel therapeutic applications. tandfonline.comacs.org

Anti-protozoal and Antibacterial Effects: Amide derivatives of MPA have shown promising activity against protozoa like Toxoplasma gondii and bacteria such as Staphylococcus aureus. tandfonline.comresearchgate.net Investigating the efficacy of this compound against these and other pathogens is a logical next step.

Immunomodulatory Properties: As a derivative of a potent immunosuppressant, it is crucial to characterize the specific immunomodulatory effects of this compound. It may offer a different potency or selectivity profile compared to MPA, potentially leading to new applications in autoimmune diseases or transplantation with an improved therapeutic window. researchgate.netnih.govnih.gov

Table 2: Known Biological Activities of Mycophenolic Acid and Its Derivatives This table is interactive. You can sort and filter the data.

| Biological Activity | Mechanism of Action / Target | Potential Application for this compound | References |

|---|---|---|---|

| Immunosuppressive | Inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), leading to depletion of guanosine (B1672433) nucleotides in lymphocytes. | Treatment of autoimmune diseases and prevention of organ transplant rejection. | nih.govyoutube.comdrugbank.com |

| Antiviral | Depletion of the intracellular guanosine pool inhibits viral RNA replication; activation of the Akt-mTOR-S6K pathway. | Treatment for influenza and other viral infections. | nih.govnih.gov |

| Anticancer | Inhibition of IMPDH disrupts DNA synthesis in rapidly proliferating cancer cells. | Chemotherapeutic agent for various cancers. | mostwiedzy.plresearchgate.net |

| Antifungal/Antibacterial | Inhibition of IMPDH and other potential microbial targets. | Treatment for fungal and bacterial infections. | nih.govresearchgate.net |

| Antioxidant | Scavenging of free radicals, such as DPPH. | Potential role in diseases associated with oxidative stress. | mostwiedzy.plnih.gov |

Development of Advanced Analytical Tools for High-Throughput Screening and Metabolite Profiling

To fully explore the therapeutic potential and understand the pharmacokinetics of this compound, the development of robust and sensitive analytical methods is essential. Current methods for MPA analysis, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide a strong foundation for this future work. nih.govclinlabint.com

Future directions in this area should include:

Validated Bioanalytical Methods: Establishing and validating a sensitive and specific LC-MS/MS method for the quantification of this compound in various biological matrices (e.g., plasma, tissue) is a prerequisite for any preclinical and clinical studies. nih.gov

Metabolite Identification and Profiling: MPA is primarily metabolized to an inactive glucuronide (MPAG) and a potentially active acyl-glucuronide. nih.govresearchgate.netresearchgate.net A critical research goal will be to identify the metabolic fate of this compound. Advanced techniques like high-resolution mass spectrometry will be needed to isolate and structure-elucidate its specific metabolites.

High-Throughput Screening (HTS) Assays: To efficiently screen for new biological activities, HTS assays need to be developed. This could involve cell-based assays to measure cytotoxicity against cancer cell lines or target-based assays, such as those measuring the inhibition of viral enzymes. Virtual HTS can also be employed as a preliminary screening tool. nih.gov

Table 3: Analytical Techniques for the Study of Mycophenolic Acid and Derivatives This table is interactive. You can sort and filter the data.

| Technique | Application | Advantages for Studying this compound | References |

|---|---|---|---|

| Immunoassay | Therapeutic drug monitoring of MPA. | Rapid turnaround time for clinical use. | nih.govclinlabint.com |

| HPLC-UV | Quantification of MPA and its metabolites. | More specific than immunoassays; can separate metabolites. | clinlabint.com |

| LC-MS/MS | Highly sensitive and specific quantification of MPA and its metabolites. | Gold standard for pharmacokinetic studies due to high sensitivity, specificity, and ability to quantify multiple analytes simultaneously. | nih.govaruplab.com |

| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown metabolites. | Crucial for elucidating the metabolic pathways of a new chemical entity. | nih.gov |

Computational Studies for Structure-Based Design and Mechanism Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For a novel compound like this compound, these methods can accelerate research and provide insights that are difficult to obtain through experimental means alone.

Future computational research should focus on:

Molecular Docking and Target Prediction: The primary target of MPA is IMPDH. drugbank.com Molecular docking studies will be essential to predict the binding affinity and orientation of this compound within the IMPDH active site. These studies can clarify how the O-methylation and esterification modifications affect binding compared to the parent compound. tandfonline.com Furthermore, computational tools can be used to screen for potential off-targets, helping to predict both novel mechanisms of action and potential side effects.

Structure-Activity Relationship (SAR) Modeling: As new analogs of this compound are synthesized and tested, quantitative structure-activity relationship (QSAR) models can be developed. These models will help in designing next-generation compounds with improved potency and selectivity.

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be vital. These predictions can guide the selection of the most promising candidates for further preclinical development, saving significant time and resources.

Mechanism of Action Elucidation: For newly discovered biological activities, computational methods can help generate hypotheses about the mechanism of action. For instance, if the compound shows activity against a particular virus, docking studies can be performed against key viral enzymes to identify potential targets, as was done to identify MPA as an RNA capping inhibitor. nih.gov

Table 4: Computational Approaches in Drug Discovery for Mycophenolic Acid Derivatives This table is interactive. You can sort and filter the data.

| Computational Method | Purpose | Application to this compound | References |

|---|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. | Elucidate binding to IMPDH and other potential targets; guide structure-based design. | tandfonline.com |

| Virtual High-Throughput Screening | Computationally screens large libraries of compounds against a biological target. | Identify novel biological targets and potential new activities for the compound. | nih.gov |

| Homology Modeling | Creates a 3D model of a protein target when an experimental structure is unavailable. | Enable structure-based design efforts for novel targets that lack an X-ray or NMR structure. | nih.gov |

| ADMET Prediction | Predicts pharmacokinetic and toxicity properties of a molecule. | Prioritize compounds for synthesis and experimental testing; identify potential liabilities early. | frontiersin.org |

Q & A

Q. What are the key structural features and analytical methods for characterizing 6-O-Methyl Mycophenolic Acid Methyl Ester?

The compound is identified via high-resolution mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy. Key NMR signals include a singlet methoxy group (δH 3.62 ppm, δC 52.1) correlated to a carboxyl carbon (δC 175.5) via HMBC, confirming methylation at the 6-O position . HRESIMS provides molecular formula confirmation (e.g., C19H24O6) and distinguishes it from analogs like mycophenolic acid .

Q. How is this compound isolated from natural sources?

It is isolated via chromatographic techniques (e.g., HPLC, TLC) from fungal extracts, such as Penicillium species. Post-isolation, purity is validated using reversed-phase HPLC with UV detection (λ = 254 nm) and comparison to certified reference standards .

Q. What are the primary biological activities of this compound in basic in vitro assays?

At concentrations of 1–10 µM, it inhibits PPARγ-induced transactivation in U2OS cells and exhibits cytotoxicity against Ehrlich ascites carcinoma cells. These assays use luciferase reporter systems and MTT viability tests, respectively .

Advanced Research Questions

Q. How does this compound exhibit pan-cytotoxicity across cancer cell lines, and how does this contrast with its proposed mechanism of action?

While the parent compound mycophenolic acid selectively inhibits inosine monophosphate dehydrogenase (IMPDH) in lymphocytes, the methyl ester derivative shows broad cytotoxicity (IC50 = 0.1–0.4 µM) against diverse cell lines (e.g., HCT-116, HL-60). This suggests off-target effects, possibly through mitochondrial toxicity or DNA damage pathways. Researchers should validate mechanisms via RNA-seq or metabolomic profiling .

Q. What methodological challenges arise in reconciling its antimicrobial and cytotoxic activities?

Despite structural similarity to mycophenolic acid, the methyl ester shows weak antimicrobial activity (MIC ≥ 66.6 µg/mL) except against Staphylococcus aureus. This discrepancy may arise from reduced cellular uptake or esterase-mediated hydrolysis in bacterial vs. mammalian systems. Comparative studies using labeled isotopes or permeability assays (e.g., Franz cells) are recommended .

Q. How can dendrimer-based formulations enhance the solubility and efficacy of this compound?

Poly(amidoamine) (PAMAM) dendrimers improve solubility via hydrophobic interactions and hydrogen bonding within internal cavities. Drug-loading efficiency (up to 70%) depends on dendrimer generation (higher generations >G4 preferred) and pH. Characterization involves 2D-NOESY to confirm encapsulation and in vitro release studies (e.g., dialysis at pH 7.4 vs. 5.5) .

Q. What analytical strategies distinguish this compound from co-eluting impurities in pharmaceutical preparations?

High-resolution LC-MS with a cyanosilicone capillary column (e.g., SP™-2560) resolves geometric isomers and methyl esters. Quantitation uses a 37-component FAME mix as an external standard, with validation per ICH Q2(R1) guidelines for specificity, LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .

Q. How do structural modifications (e.g., methylation at the 6-O position) influence its pharmacokinetic profile?

Methylation reduces polarity, enhancing logP by ~0.5 units compared to mycophenolic acid, which may improve blood-brain barrier penetration. In vivo studies in rodents (e.g., IV/PO administration) with LC-MS/MS monitoring reveal prolonged half-life (t1/2 = 4.2 hr vs. 2.8 hr for MPA). Metabolite profiling identifies glucuronidation at the 7-OH position as a primary clearance pathway .

Data Contradictions and Resolution

Q. Why do some studies report potent IMPDH inhibition while others observe non-specific cytotoxicity?

IMPDH inhibition assays (e.g., enzymatic IC50) often use purified enzymes, whereas cytotoxicity assays reflect cellular context (e.g., nucleotide salvage pathways in cancer cells). Researchers should perform parallel in vitro enzyme assays (e.g., spectrophotometric NAD+ depletion) and cell-based IMPDH knockdown experiments to dissect mechanisms .

Q. How can conflicting reports about its natural occurrence be resolved?

While synthetic routes are well-documented, natural isolation requires rigorous exclusion of artifact formation during extraction (e.g., methanol-induced esterification). Stable isotope feeding experiments (e.g., 13C-methanol) with fungal cultures and HRMS tracking can confirm biosynthetic origin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.